

An In-depth Technical Guide to the Chemical Structure and Properties of Laninamivir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Laninamivir*

Cat. No.: B1674463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir is a potent and long-acting neuraminidase inhibitor developed for the treatment and prophylaxis of influenza A and B virus infections. Administered as its prodrug, **laninamivir** octanoate, it offers the clinical advantage of a single-dose inhalation regimen. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **laninamivir** and its prodrug. Detailed methodologies for its synthesis and for the enzymatic assays used to determine its inhibitory activity are also presented. Furthermore, this guide visualizes the mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Identification

Laninamivir, chemically known as (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid, is a synthetic antiviral compound.^[1] It is structurally analogous to sialic acid, the natural substrate of the neuraminidase enzyme. The octanoyl ester prodrug, **laninamivir** octanoate, enhances the lipophilicity of the molecule, facilitating its delivery and retention in the respiratory tract. Upon administration, it is hydrolyzed by endogenous esterases to release the active **laninamivir** molecule.^[2]

Table 1: Chemical Identification of **Laninamivir** and **Laninamivir Octanoate**

Identifier	Laninamivir	Laninamivir Octanoate
IUPAC Name	(4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid[1]	(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
CAS Number	203120-17-6[1]	203120-46-1[3]
Molecular Formula	C ₁₃ H ₂₂ N ₄ O ₇ [1]	C ₂₁ H ₃₆ N ₄ O ₈ [3]
SMILES	O=C(O)C=1O--INVALID-LINK---INVALID-LINK--CO">C@@H--INVALID-LINK--INVALID-LINK--C=1[1]	CCCCCCCC(=O)OC--INVALID-LINK--C(=O)O)N=C(N)N)NC(=O)C)O C">C@HO
InChI	InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3, (H,16,19)(H,21,22) (H4,14,15,17)/t6-,7+,9+,10+,11 +/m0/s1[1]	InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3, (H,24,26)(H,29,30) (H4,22,23,25)/t13-,14+,17+,18 +,19+/m0/s1

Physicochemical Properties

The physicochemical properties of **Laninamivir** and its octanoate prodrug are crucial for their formulation, delivery, and pharmacokinetic profile. **Laninamivir** is a hydrophilic molecule, while the addition of the octanoyl ester in the prodrug increases its lipophilicity, which is key to its prolonged retention in the lungs.

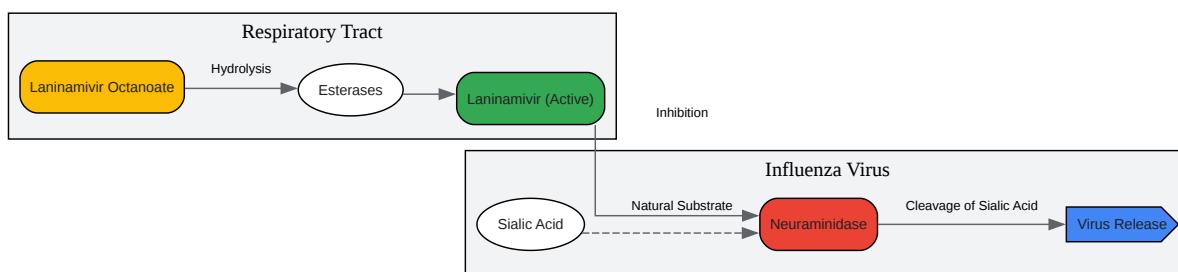
Table 2: Physicochemical Properties of **Laninamivir** and **Laninamivir Octanoate**

Property	Laninamivir	Laninamivir Octanoate
Molecular Weight	346.34 g/mol [1]	472.53 g/mol [3]
Melting Point	Data not available	224-228°C (decomposes)[4]
pKa	Data not available	3.80 ± 0.70 (Predicted)[4]
Solubility	3.12 mg/mL in PBS (pH 7.2)[5]	DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml), Water: Insoluble[3]
Appearance	Solid	White to Off-White Solid[4]

Antiviral Activity

Laninamivir is a highly potent inhibitor of the neuraminidase enzyme of both influenza A and B viruses. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC_{50}), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The prodrug, **Laninamivir** octanoate, exhibits significantly weaker in vitro activity as it requires conversion to the active form.

Table 3: In Vitro Neuraminidase Inhibitory Activity (IC_{50}) of **Laninamivir** and **Laninamivir** Octanoate

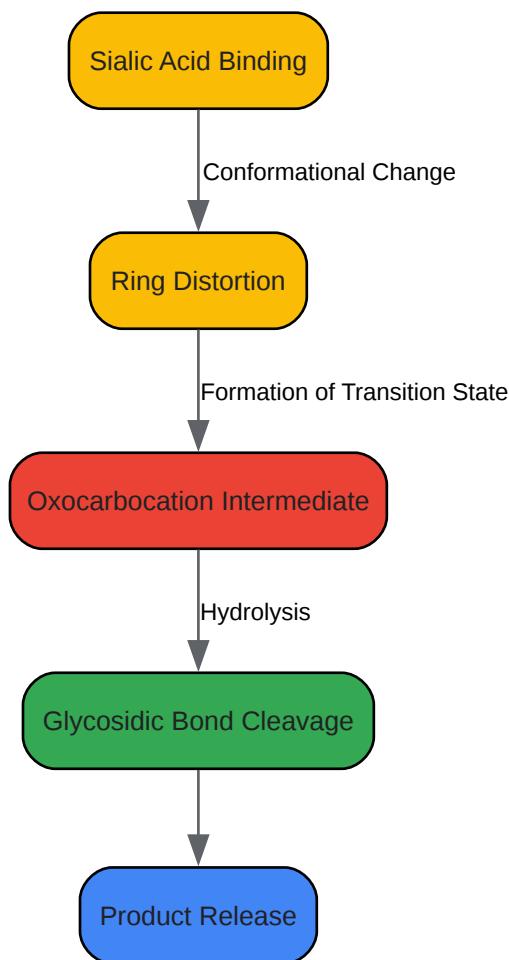

Influenza Virus Strain/Subtype	Laninamivir IC_{50} (nM)	Laninamivir Octanoate IC_{50} (nM)
Influenza A		
H1N1	0.90 - 1.83[5][6]	389 - 947[6]
H3N2	3.12[5][6]	129[6]
H5N1	0.90[6]	Not available
Influenza B	3.26 (mean)	>10,000

Mechanism of Action

The antiviral activity of **Laninamivir** is attributed to its selective inhibition of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking the active site of neuraminidase, **Laninamivir** prevents the cleavage of sialic acid residues, leading to the aggregation of virions at the cell surface and preventing their spread to other cells.

Prodrug Activation and Neuraminidase Inhibition

Laninamivir is administered as its octanoate prodrug via inhalation. In the respiratory tract, endogenous esterases hydrolyze the octanoyl ester, releasing the active drug, **Laninamivir**. **Laninamivir** then binds to the active site of the neuraminidase enzyme.



[Click to download full resolution via product page](#)

Caption: Prodrug activation and mechanism of neuraminidase inhibition.

Catalytic Mechanism of Influenza Neuraminidase

The neuraminidase enzyme catalyzes the cleavage of the glycosidic linkage of terminal sialic acid residues. The proposed mechanism involves the distortion of the sialic acid ring into a transition state that is mimicked by inhibitors like **Laninamivir**.

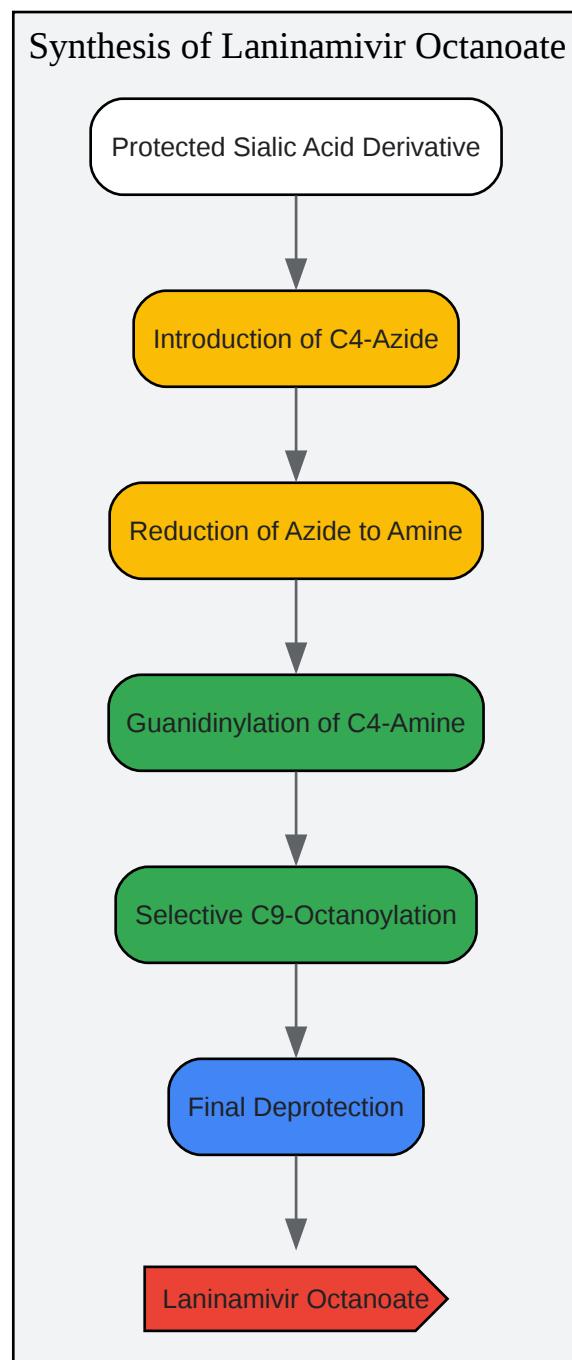
[Click to download full resolution via product page](#)

Caption: Catalytic mechanism of influenza neuraminidase.

Experimental Protocols

Synthesis of Laninamivir Octanoate

The synthesis of **Laninamivir** octanoate is a multi-step process that typically starts from commercially available precursors. While various synthetic routes have been described, a general overview of a common approach is provided below.[4][7][8]


Step 1: Preparation of the Amine Precursor The synthesis often begins with a protected sialic acid derivative. A key transformation involves the introduction of an amino group at the C4 position, often via an azide intermediate, followed by reduction.

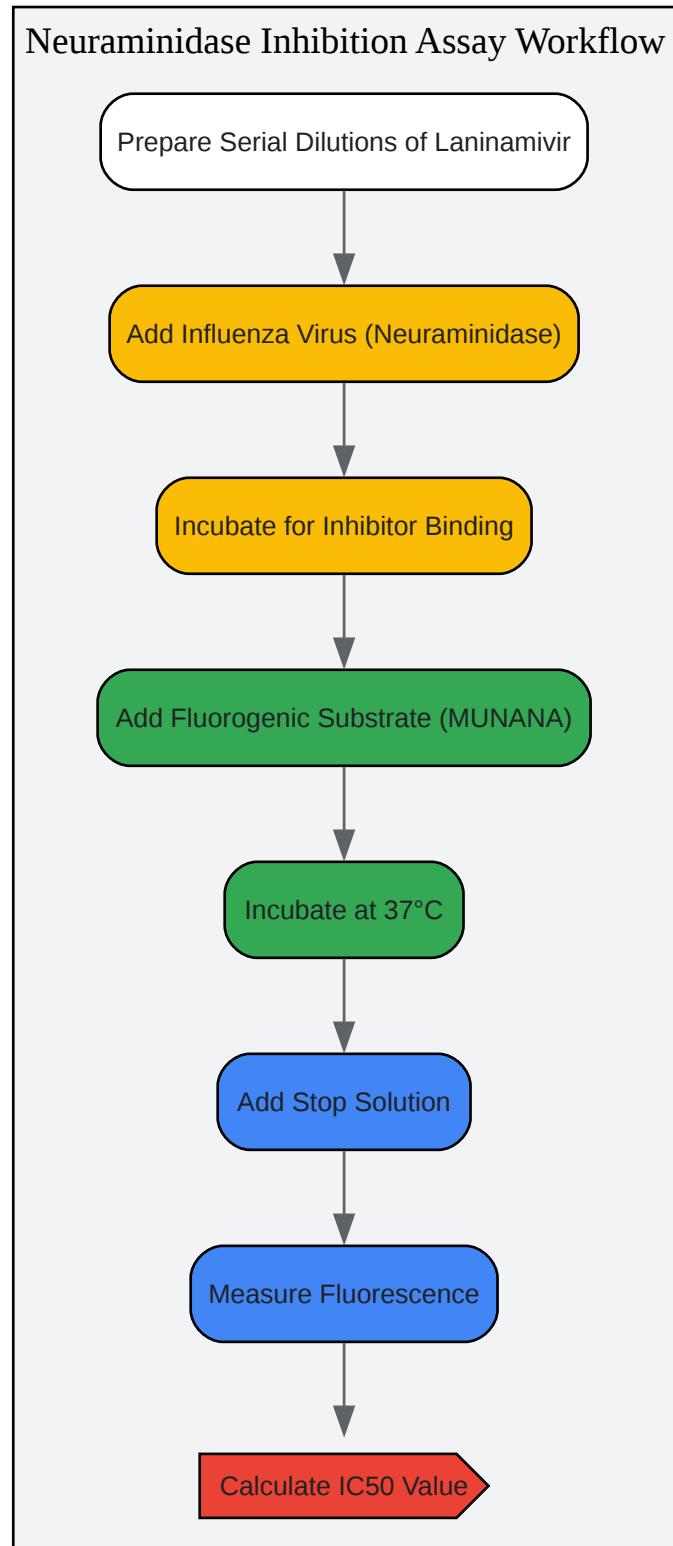
Step 2: Guanidinylation The newly introduced amino group is then converted to a guanidino group using a suitable guanidinylating agent.

Step 3: Esterification The carboxylic acid group is typically protected as an ester, for example, a methyl ester, during the initial steps.

Step 4: Selective Octanoylation The primary hydroxyl group at the C9 position of the glycerol side chain is selectively acylated with octanoyl chloride to introduce the prodrug moiety.

Step 5: Deprotection Finally, any protecting groups on the carboxylic acid and other functional groups are removed to yield **Ianinamivir** octanoate.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **laninamivir** octanoate.

Neuraminidase Inhibition Assay

The inhibitory activity of **laninamivir** is determined using a fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the compound to inhibit the enzymatic cleavage of a fluorogenic substrate by the neuraminidase enzyme.

Protocol Overview:

- Preparation of Reagents:
 - Prepare a stock solution of the neuraminidase inhibitor (e.g., **laninamivir**) in an appropriate buffer.
 - Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)- α -D-N-acetylneurameric acid (MUNANA).
 - Prepare a solution of the influenza virus containing the neuraminidase enzyme.
- Assay Procedure:
 - In a 96-well plate, add serial dilutions of the neuraminidase inhibitor.
 - Add the virus solution to each well and incubate to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
 - Incubate the plate at 37°C for a specific period.
 - Stop the reaction by adding a stop solution (e.g., a basic solution).
- Data Analysis:
 - Measure the fluorescence of the product (4-methylumbelliferon) using a fluorometer.
 - Plot the fluorescence intensity against the inhibitor concentration.
 - Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

[Click to download full resolution via product page](#)

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Conclusion

Laninamivir is a significant advancement in the treatment of influenza, offering a potent, long-acting therapeutic option with a convenient single-dose administration. Its chemical design as a prodrug, **laninamivir** octanoate, allows for effective delivery and sustained high concentrations of the active compound in the respiratory tract. The detailed understanding of its chemical structure, physicochemical properties, and mechanism of action, as outlined in this guide, is essential for the ongoing research and development of novel antiviral agents to combat influenza and other respiratory viruses. The provided experimental methodologies serve as a valuable resource for scientists engaged in the synthesis and evaluation of neuraminidase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Laninamivir - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Portico [access.portico.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Laninamivir]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674463#chemical-structure-and-properties-of-laninamivir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com